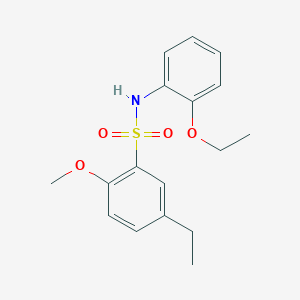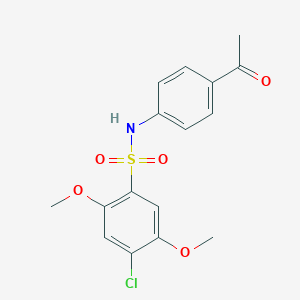![molecular formula C16H25NO2S B229134 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)
2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine, also known as TPSD, is a chemical compound that has been extensively studied for its potential applications in scientific research. TPSD has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine involves the binding of the compound to the catalytic domain of PKC, thereby preventing the enzyme from phosphorylating its target substrates. This results in a range of downstream effects, including alterations in gene expression, changes in cellular morphology, and alterations in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine are diverse and depend on the specific experimental conditions and cell types being studied. Some of the effects that have been reported include alterations in cell morphology, changes in gene expression, and alterations in cell signaling pathways. Additionally, 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine has been found to induce apoptosis (programmed cell death) in certain cell types, making it a potentially useful tool for studying the mechanisms of cell death and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine is its ability to selectively inhibit the activity of PKC, which can be a difficult enzyme to study due to its complex regulation and involvement in multiple cellular processes. Additionally, 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine has been found to be relatively stable and non-toxic, making it a safe and reliable tool for use in laboratory experiments. However, one limitation of 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine is that it may not be effective in all cell types or experimental conditions, and its effects can be difficult to interpret due to the complex nature of PKC signaling pathways.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine. One area of interest is the development of new compounds that can selectively target different isoforms of PKC, which may have different functions in different cell types. Additionally, 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine and related compounds may have potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders, which are characterized by dysregulation of PKC signaling pathways. Finally, further research is needed to fully understand the mechanisms of action of 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine and related compounds, and to determine their potential applications in a variety of experimental systems.
Synthesemethoden
2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine can be synthesized using a number of different methods, including the reaction of piperidine with 2,3,4-trimethylbenzenesulfonyl chloride. This reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and can be carried out in a variety of solvents including dichloromethane and tetrahydrofuran.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine has been used extensively in scientific research due to its ability to selectively inhibit the activity of certain enzymes. Specifically, 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine has been found to inhibit the activity of the enzyme protein kinase C (PKC), which plays a key role in a variety of cellular processes including signal transduction, gene expression, and cell growth and differentiation.
Eigenschaften
Molekularformel |
C16H25NO2S |
|---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
2,6-dimethyl-1-(2,3,4-trimethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C16H25NO2S/c1-11-9-10-16(15(5)14(11)4)20(18,19)17-12(2)7-6-8-13(17)3/h9-10,12-13H,6-8H2,1-5H3 |
InChI-Schlüssel |
XWNYEZAFWQJENH-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1S(=O)(=O)C2=C(C(=C(C=C2)C)C)C)C |
Kanonische SMILES |
CC1CCCC(N1S(=O)(=O)C2=C(C(=C(C=C2)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-(4-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229072.png)
![N-(4-{[(4-chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229074.png)
![Ethyl 4-{[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229076.png)
![Ethyl 4-{[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229080.png)
